molecular formula C10H18ClNO3 B1442886 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 1311314-94-9

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B1442886
CAS No.: 1311314-94-9
M. Wt: 235.71 g/mol
InChI Key: KOXUPXSEWBXWBL-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₇NO₃Cl. It is a derivative of cyclopentane, featuring a morpholine ring attached to the cyclopentane structure and a carboxylic acid group, with a hydrochloride salt form for increased stability and solubility.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

  • Formation of the Morpholine Derivative: Cyclopentanone is reacted with morpholine in the presence of an acid catalyst to form the morpholinylcyclopentane derivative.

  • Carboxylation: The resulting compound is then subjected to carboxylation, often using reagents like carbon monoxide and a suitable catalyst.

  • Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles, often in polar aprotic solvents

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids

  • Reduction: Alcohols

  • Substitution: Various substituted morpholines

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Cyclopentanecarboxylic acid

  • Morpholine derivatives

  • Other carboxylic acid hydrochlorides

Uniqueness: 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its combination of the cyclopentane ring and the morpholine moiety, which provides distinct chemical properties and reactivity compared to its similar compounds. This combination allows for a wide range of applications in various fields, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

1-morpholin-4-ylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11;/h1-8H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUPXSEWBXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-94-9
Record name 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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